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  • Product: Pratensein 7-O-glucopyranoside
  • CAS: 36191-03-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Pratensein 7-O-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals Abstract Pratensein 7-O-glucopyranoside is an isoflavone glycoside found in various medicinal plants, including those of the Trifolium and Astragalus genera...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pratensein 7-O-glucopyranoside is an isoflavone glycoside found in various medicinal plants, including those of the Trifolium and Astragalus genera. As with any natural product under investigation for therapeutic potential, a comprehensive understanding of its physicochemical properties is paramount. These properties govern the compound's stability, solubility, and bioavailability, directly influencing its suitability for formulation and its ultimate efficacy as a drug candidate. This guide provides a detailed examination of the known physicochemical characteristics of Pratensein 7-O-glucopyranoside, outlines robust experimental protocols for their determination, and discusses the implications of these properties for drug development.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. Pratensein 7-O-glucopyranoside is structurally defined by an isoflavone core (pratensein) to which a β-D-glucopyranosyl moiety is attached at the 7-position via an O-glycosidic bond.

Table 1: Core Chemical Identifiers for Pratensein 7-O-glucopyranoside

PropertyValueSource(s)
IUPAC Name 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]
CAS Number 36191-03-4[2][3][4]
Molecular Formula C₂₂H₂₂O₁₁[2][3][4]
Molecular Weight 462.41 g/mol [2][3][4]
Synonyms Pratensein-7-O-β-D-glucoside, Iridin[3]

The presence of the glucoside group significantly alters the properties of the aglycone, pratensein, primarily by increasing its polarity and aqueous solubility. The multiple hydroxyl groups on both the isoflavone and sugar moieties make the molecule an effective hydrogen bond donor and acceptor, which is a key determinant of its solubility and interaction with biological targets.[5]

Core Physicochemical Properties

A quantitative understanding of a compound's physical properties is critical for every stage of drug development, from initial screening to final formulation.

Solubility

Solubility is a crucial factor affecting a drug's dissolution rate and, consequently, its absorption and bioavailability. As a glycoside, Pratensein 7-O-glucopyranoside is expected to have higher aqueous solubility than its aglycone, pratensein, but its overall solubility profile is complex.

Table 2: Predicted and Observed Solubility Profile

SolventSolubilityRationale / Formulation InsightSource(s)
Water Low to moderateThe glycosidic moiety enhances water solubility compared to the aglycone, but the large, relatively nonpolar isoflavone core limits it.[6]
DMSO SolubleA common solvent for preparing stock solutions for in vitro assays.[1]
Methanol Slightly SolubleOften used in extraction and purification from plant material.[7]
Ethanol Slightly SolubleRelevant for formulation and extraction. Aqueous-ethanol mixtures are often effective.[1][6]
PEG400, Tween 80 Soluble (in formulations)These excipients are often used to create formulations for in vivo studies with poorly soluble compounds.[1]

Causality Behind Experimental Choices: The selection of solvents for solubility testing is driven by their relevance in experimental and formulation contexts. Water, DMSO, and ethanol are standard for basic laboratory work. The inclusion of formulation excipients like PEG400 and Tween 80 provides critical, field-proven insights for transitioning from in vitro to in vivo studies.[1] The use of Hansen Solubility Parameters (HSP) can be a powerful predictive tool to identify optimal solvent systems, as demonstrated for similar flavonoid glycosides.[6]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous phase. It is a key predictor of membrane permeability and absorption.

Table 3: Predicted Lipophilicity and Related Parameters

ParameterPredicted ValueSignificanceSource(s)
XLogP3 0.8Indicates a relatively hydrophilic character, consistent with a glycoside. This suggests that passive diffusion across lipid membranes may be limited.[8]
Topological Polar Surface Area (TPSA) 175 ŲA high TPSA (>140 Ų) is often associated with poor oral bioavailability due to limited cell membrane permeability.[5][8]
Hydrogen Bond Donors 6[5]
Hydrogen Bond Acceptors 11[5]

These parameters collectively suggest that while the compound has some water solubility, its transport across the intestinal epithelium may be a limiting factor for oral bioavailability.

Spectroscopic and Analytical Profile

Unambiguous identification and quantification require a robust analytical profile. HPLC coupled with various detectors is the gold standard for analysis.

High-Performance Liquid Chromatography (HPLC)

Purity is typically assessed by HPLC, with commercial standards often exceeding 98%.[2][3][9] A typical HPLC method for isoflavones involves reverse-phase chromatography.

Protocol: HPLC-UV Analysis of Pratensein 7-O-glucopyranoside

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient elution is typically employed to resolve compounds with different polarities.

    • Solvent A: 0.5% Acetic Acid in Water[10]

    • Solvent B: Acetonitrile[10]

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 15%) to retain polar compounds.

    • Gradually increase the percentage of Solvent B to elute less polar compounds (e.g., 15-34% over 40 minutes).[10]

    • A wash step with a high percentage of Solvent B is used to clean the column, followed by re-equilibration.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detector set at a wavelength of 254 nm or 260 nm, which are common absorbance maxima for isoflavones.[10]

  • Column Temperature: 30-35 °C to ensure reproducible retention times.[10]

Self-Validating System: This protocol becomes a self-validating system by including system suitability tests. Before sample analysis, inject a standard mixture to verify parameters like peak resolution, tailing factor, and theoretical plates, ensuring the system is performing correctly.

Spectroscopic Data

UV-Vis Spectroscopy: Isoflavones exhibit characteristic UV spectra due to their chromophoric benzopyran-4-one core. Typically, two major absorption bands are observed: Band I (300-380 nm) and Band II (240-280 nm). For Pratensein 7-O-glucopyranoside, the expected λmax would be around 260 nm.

  • ¹³C NMR data has been reported with key signals at: δ = 181.30 (C=O), and a range of signals for the aromatic and glycosidic carbons including 166.31, 161.00, 159.21, and signals for the sugar moiety between 61.51 and 78.45 ppm.[11]

  • ¹H NMR data shows characteristic aromatic proton signals and distinct signals for the anomeric proton of the glucose unit.[12]

Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used.

  • Precursor Ion: In positive mode, the [M+H]⁺ ion would be observed at m/z 463.12.[8]

  • Fragmentation: MS/MS analysis would show a characteristic loss of the glucose moiety (162 Da), resulting in a major fragment ion corresponding to the pratensein aglycone at m/z 301.07.[8]

Implications for Research and Drug Development

The physicochemical profile of Pratensein 7-O-glucopyranoside presents both opportunities and challenges for its development as a therapeutic agent.

  • Formulation: The moderate aqueous solubility and high TPSA suggest that oral bioavailability may be low.[5] Formulation strategies such as the use of solubility enhancers, permeation enhancers, or advanced drug delivery systems (e.g., nanoparticles, liposomes) may be necessary to improve absorption.

  • Biological Activity: The glycoside form may act as a pro-drug. In vivo, enzymatic hydrolysis in the gut could release the more lipophilic aglycone, pratensein, which may be more readily absorbed.[13] Studies have shown that the glycoside form itself can possess significant biological activity, such as cytotoxic effects on cancer cells, which were reportedly greater than the aglycone.[11][12]

  • Stability: The glycosidic bond and phenolic hydroxyl groups can be susceptible to degradation under certain pH and temperature conditions. Stability studies are crucial to determine appropriate storage conditions and shelf-life for both the active pharmaceutical ingredient (API) and its formulated product. Commercial suppliers suggest storing the solid compound at -20°C for long-term stability (≥ 2 years).[2][4]

Visualizing Key Relationships

Understanding the interplay between physicochemical properties and drug development milestones is crucial for strategic planning.

cluster_0 Core Physicochemical Properties cluster_1 Drug Development Outcomes Solubility Solubility (Aqueous/Lipid) Formulation Formulation Strategy Solubility->Formulation Dictates excipient choice Absorption Absorption / Permeability Solubility->Absorption Rate-limiting step Lipophilicity Lipophilicity (LogP) Lipophilicity->Absorption Governs membrane transport Stability Chemical Stability (pH, Temp) Stability->Formulation Determines shelf-life Structure Molecular Structure (pKa, TPSA) Structure->Solubility Influences Structure->Lipophilicity Influences Bioavailability Oral Bioavailability Absorption->Bioavailability Efficacy Therapeutic Efficacy Bioavailability->Efficacy Impacts dose required

Caption: Interdependence of physicochemical properties and drug development outcomes.

The following diagram illustrates a standard workflow for the comprehensive characterization of a natural product like Pratensein 7-O-glucopyranoside.

cluster_methods Analytical Methods A Isolation & Purification (from natural source) B Structural Elucidation A->B C Purity Assessment A->C NMR 1H, 13C NMR B->NMR MS HRMS, MS/MS B->MS D Solubility Determination C->D E Lipophilicity (LogP) Measurement/Calculation C->E F Stability Studies C->F HPLC HPLC-UV/DAD C->HPLC G Final Physicochemical Profile D->G E->G F->G

Caption: Workflow for physicochemical characterization of a natural product isolate.

Conclusion

Pratensein 7-O-glucopyranoside is an isoflavone glycoside with a well-defined chemical structure. Its key physicochemical properties—moderate hydrophilicity, high polar surface area, and specific solubility profile—are dictated by the interplay between its isoflavone core and pendant sugar moiety. These characteristics are critical considerations for its development as a therapeutic agent, directly influencing choices in analytical methodology, formulation strategy, and the interpretation of biological activity data. The protocols and data presented in this guide serve as a foundational resource for researchers working to unlock the full potential of this promising natural product.

References

  • Behbahani, M., & Moghaddam, M. (2020). Study of Anticancer Activity of Pratensein and Pratensein Glycoside Isolated from Cuscuta kotchiana. Journal of Molecular Biology Research, 10(1), 74. Available at: [Link]

  • Biolinkk. (n.d.). Pratensein 7-O-β-D- glucopyranoside (ST20300110) CAS# 36191-03-4. Retrieved February 23, 2026, from [Link]

  • Behbahani, M., & Moghaddam, M. (2020). Study of Anticancer Activity of Pratensein and Pratensein Glycoside Isolated from Cuscuta kotchiana. ResearchGate. Available at: [Link]

  • CAPS. (n.d.). Phytochemical: Pratensein 7-O-glucoside. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11294177, 7-O-Beta-D-Glucopyranoside. Retrieved February 23, 2026, from [Link].

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 23, 2026, from [Link]

  • Real-Gene Labs. (n.d.). Pratensein 7-O-glucopyranoside [>98%]. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Pratensein. Retrieved February 23, 2026, from [Link]

  • Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity Antioxidant. Retrieved February 23, 2026, from [Link]

  • MDPI. (2021). Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. Retrieved February 23, 2026, from [Link]

  • Chinese Journal of Natural Medicines. (2020). Potential quality evaluation approach for the absolute growth years' wild and transplanted Astragali Radix based on anti-heart failure efficacy. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). (2S)-Naringenin 7-O-β-D-glucopyranoside, NMR 1 H (400 MHz, DMSO-d 6 ) δ ppm. Retrieved February 23, 2026, from [Link]

  • MDPI. (2025). Application of Hansen Solubility Parameters in the Aqueous-Ethanol Extraction of Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside from Derris scandens and Its Molecular Orbital Study on Antioxidant Activity. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). NMR profile of Apigenin 7-O-ß-D-glucopyranoside. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). UV spectra of (a) luteolin‐7‐O‐glucoside, (b) apigenin‐7‐O‐glucoside, (c) luteolin and (d) apigenin. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025). Total synthesis of apigenin 7,4′-di-O-β-glucopyranoside, a component of blue flower pigment of Salvia patens, and seven chiral analogues. Retrieved February 23, 2026, from [Link]

  • SpectraBase. (n.d.). Apigenin-7-O-B-D-glucoside - Optional[13C NMR] - Chemical Shifts. Retrieved February 23, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC Quantification and Profiling of Pratensein 7-O-glucopyranoside

Executive Summary & Core Directive Pratensein 7-O-glucopyranoside is a bioactive isoflavone glycoside found primarily in Red Clover (Trifolium pratense). Unlike its aglycone form (Pratensein), the glycoside possesses hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Pratensein 7-O-glucopyranoside is a bioactive isoflavone glycoside found primarily in Red Clover (Trifolium pratense). Unlike its aglycone form (Pratensein), the glycoside possesses higher polarity and distinct pharmacokinetic properties.

The Analytical Challenge: Standard isoflavone protocols often employ acid hydrolysis to convert all glycosides into aglycones (Biochanin A, Formononetin, etc.) for simplified quantification.[1] This is destructive to Pratensein 7-O-glucopyranoside. This protocol details a "Soft Extraction" and high-resolution HPLC-DAD methodology designed to preserve the glycosidic bond, allowing for the specific identification and quantification of the intact molecule amidst a complex matrix of structurally similar isoflavones (e.g., Sissotrin, Ononin).

Chemical Context & Stability Logic

To successfully analyze this compound, one must understand its structural relationship to other isoflavones. Pratensein is the 3'-hydroxy derivative of Biochanin A.

  • Aglycone: Pratensein (5,7,3'-trihydroxy-4'-methoxyisoflavone)

  • Target Analyte: Pratensein 7-O-glucopyranoside (Glycosidic bond at C7)[2][3]

  • Critical Pair: Sissotrin (Biochanin A 7-O-glucoside). The only difference is the 3'-OH group on Pratensein, making it slightly more polar than Sissotrin.

Structural Workflow Diagram

The following diagram illustrates the chemical relationships and the critical decision point in sample preparation.

ChemicalLogic cluster_Destructive Method A: Acid Hydrolysis (Avoid) cluster_Target Method B: Soft Extraction (Recommended) PlantMatrix Plant Matrix (Trifolium pratense) Malonyls Native Malonyl-Glucosides (Unstable Precursors) PlantMatrix->Malonyls Aglycones Aglycones (Pratensein, Biochanin A) Malonyls->Aglycones Acid/Heat (Destroys Glycoside) Target TARGET: Pratensein 7-O-glucoside (Intact Glycoside) Malonyls->Target Mild EtOH/MeOH (Preserves Glycoside) Interference Critical Interference: Sissotrin (Biochanin A 7-O-glc) Target->Interference Co-elution Risk Requires C18 Gradient

Figure 1: Chemical lineage and extraction logic. Acid hydrolysis destroys the target analyte; mild extraction is required.

Experimental Protocol

Reagents and Materials[1][4][5][6][7][8][9][10][11][12]
  • Standards: Pratensein 7-O-glucoside (>98% purity), Sissotrin (for resolution check).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (LC-MS Grade), Formic Acid (98-100%).

  • Water: Ultrapure Milli-Q (18.2 MΩ·cm).

Sample Preparation ("Soft Extraction")

This method extracts the glycoside without hydrolyzing it to the aglycone.

  • Pulverization: Cryogenically grind dried Trifolium pratense leaves/flowers to a fine powder (passes 60-mesh).

  • Weighing: Accurately weigh 200 mg of powder into a 15 mL centrifuge tube.

  • Extraction Solvent: Add 10 mL of 80:20 Methanol:Water (v/v) .

    • Note: Avoid pure water to prevent enzymatic degradation by native

      
      -glucosidases. The high organic content denatures these enzymes immediately.
      
  • Sonication: Sonicate for 30 minutes at controlled temperature (<40°C).

    • Warning: Temperatures >60°C may degrade malonyl-conjugates if those are also of interest, though the neutral glucoside is thermally stable.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

HPLC-DAD Instrumentation & Conditions[9]
  • System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (or equivalent).

  • Detector: Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or Zorbax Eclipse Plus C18.

    • Rationale: A core-shell column (2.6 µm) provides UHPLC-like resolution at standard HPLC pressures, essential for separating the Pratensein/Biochanin glycoside pair.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: Acetonitrile (100%).

Gradient Program: The gradient is designed to retain polar glycosides initially while ensuring resolution from the bulk matrix.

Time (min)% Solvent A (Acidic Water)% Solvent B (Acetonitrile)Flow Rate (mL/min)Phase Description
0.085151.0Initial Hold (Polar retention)
5.085151.0Isocratic separation of early glycosides
20.065351.0Critical Separation Window
25.010901.0Wash (Elute Aglycones)
28.010901.0Wash Hold
28.185151.0Re-equilibration
35.085151.0Ready for next injection

Detection:

  • Primary Wavelength: 260 nm (Isoflavone characteristic max).

  • Reference Wavelength: 360 nm (off) or 550 nm.

  • Spectrum Scan: 200–400 nm (Required for peak purity confirmation).

Analytical Workflow & Logic

The following diagram details the step-by-step workflow, emphasizing the "Self-Validating" checkpoints (System Suitability).

Workflow cluster_Validation System Suitability Check Sample Sample Prep (MeOH:H2O 80:20) HPLC HPLC-DAD (C18, 0.1% FA) Sample->HPLC Resolution Resolution (Rs) Pratensein-glc / Sissotrin > 1.5 HPLC->Resolution Tailing Tailing Factor 0.8 < T < 1.2 Resolution->Tailing Tailing->HPLC Fail: Check Column/pH Data Data Analysis (260 nm) Tailing->Data Pass Report Quantification (mg/g) Data->Report

Figure 2: Analytical workflow with integrated system suitability checkpoints.

Method Validation & Troubleshooting

Identification of the Peak

Pratensein 7-O-glucoside is structurally unique due to the 3'-hydroxylation.

  • Elution Order: Due to the extra hydroxyl group, Pratensein 7-O-glucoside is more polar than Sissotrin (Biochanin A 7-O-glucoside).

  • Expected Retention:

    • Daidzin (Most Polar)

    • Genistin[4][5]

    • Pratensein 7-O-glucoside (Target)

    • Sissotrin (Biochanin A 7-O-glucoside)

    • Ononin (Formononetin 7-O-glucoside)

Linearity and Sensitivity

Construct a calibration curve using a pure standard.

  • Range: 0.5 µg/mL to 100 µg/mL.

  • Regression:

    
    .
    
  • LOD/LOQ: Typically 0.1 µg/mL (LOD) and 0.3 µg/mL (LOQ) using DAD at 260 nm.

Troubleshooting Co-elution

If Pratensein 7-O-glucoside co-elutes with Sissotrin:

  • Lower the slope: Change the gradient from 15%→35% B to 15%→25% B over the same time.

  • Temperature: Lower column temperature to 25°C (improves selectivity for planar compounds).

  • Modifier: Switch Acetonitrile to Methanol (Methanol often provides better selectivity for glycosyl positional isomers, though backpressure will increase).

References

  • Klejdus, B., et al. (2005). "Isoflavone determination in Red Clover by HPLC." Journal of Chromatography A.

  • Wu, Q., et al. (2003). "Determination of isoflavones in red clover and related species by high-performance liquid chromatography combined with electrospray ionization mass spectrometry." Journal of Chromatography A.

  • Lin, L. Z., et al. (2000). "LC-ESI-MS study of the flavonoid glycoside malonates of red clover (Trifolium pratense)." Journal of Agricultural and Food Chemistry.

  • Visnevschi-Necrasov, T., et al. (2009). "Isoflavone profile in Red Clover." Journal of Agricultural and Food Chemistry.

Sources

Application

Application Note: Unambiguous Structural Elucidation of Pratensein 7-O-glucopyranoside using 1D and 2D NMR Spectroscopy

Introduction: The Need for Precise Structural Verification Pratensein 7-O-glucopyranoside is an isoflavone glycoside, a class of natural products recognized for their potential therapeutic properties.[1] Found in plants...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Precise Structural Verification

Pratensein 7-O-glucopyranoside is an isoflavone glycoside, a class of natural products recognized for their potential therapeutic properties.[1] Found in plants such as Astragalus membranaceus, this molecule is of significant interest to researchers in natural product chemistry, pharmacology, and drug development.[1][2] For any of these applications, from mechanistic studies to quality control of herbal preparations, an unambiguous confirmation of the molecular structure is a non-negotiable prerequisite.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the de novo structure elucidation of complex organic molecules like Pratensein 7-O-glucopyranoside.[3][4] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. This application note provides a comprehensive guide and a field-proven protocol for the complete structural characterization of Pratensein 7-O-glucopyranoside using a suite of 1D and 2D NMR experiments. We will move beyond a simple listing of steps to explain the scientific rationale behind the choice of experiments and the logic of spectral interpretation, ensuring a self-validating and robust analytical workflow.

Foundational Principles: A Multi-dimensional Approach to Structure

The complete structural puzzle of Pratensein 7-O-glucopyranoside cannot be solved with a single experiment. Instead, we employ a synergistic combination of NMR techniques, each providing a unique piece of information.

  • ¹H NMR (Proton NMR): This is the initial scouting experiment. It reveals the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (J-coupling), which hints at the proximity of neighboring protons. For Pratensein 7-O-glucopyranoside, we anticipate signals in the aromatic region, a characteristic signal for the isoflavone C2-proton, signals for the glucose moiety, and a sharp singlet for the methoxy group.

  • ¹³C NMR (Carbon NMR): This experiment provides a count of the unique carbon atoms in the molecule. The chemical shift of each carbon indicates its functional type (e.g., carbonyl, aromatic, aliphatic, oxygen-bound). Combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, it can differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR - Establishing the Connectome: Two-dimensional experiments are crucial for assembling the molecular framework by revealing correlations between nuclei.

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[3][4] It is instrumental in tracing the proton network within individual spin systems, such as the glucose ring or the substituted aromatic rings of the isoflavone core.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton directly to the carbon atom it is attached to (a one-bond correlation).[5] It provides a definitive link between the ¹H and ¹³C assignments, allowing for the confident assignment of all protonated carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for elucidating the complete structure of a glycoside. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[5][6] This long-range information is vital for connecting disparate structural fragments, assigning non-protonated (quaternary) carbons, and, most importantly, for identifying the precise location of the glycosidic linkage—the connection point between the sugar and the aglycone.[7]

Detailed Experimental Protocol

This protocol is designed for a high-resolution NMR spectrometer (e.g., 400 MHz or higher) and ensures high-quality data suitable for full structural elucidation.

3.1. Materials & Equipment

  • Pratensein 7-O-glucopyranoside (>98% purity)[8][9][10]

  • Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • High-precision 5 mm NMR tubes

  • Analytical balance

  • Vortex mixer and/or sonicator

  • High-resolution FT-NMR Spectrometer (e.g., Bruker Avance, Jeol ECZ)

3.2. Rationale for Solvent Selection Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for flavonoid glycosides for several key reasons.[11][12] Its high polarity ensures excellent solubility for these often sparingly soluble compounds.[11][13] Furthermore, its aprotic nature slows down the chemical exchange of hydroxyl (-OH) protons, often allowing them to be observed as distinct signals in the ¹H NMR spectrum, which can provide additional structural information.

3.3. Step-by-Step Sample Preparation

  • Weighing: Accurately weigh approximately 10-15 mg of Pratensein 7-O-glucopyranoside directly into a clean, dry vial.[12]

  • Dissolution: Add 0.55 mL of DMSO-d₆ to the vial.[12]

  • Homogenization: Gently vortex the sample for 30 seconds. If any particulate matter remains, sonicate the vial in a water bath for 1-2 minutes until the solution is clear and homogenous.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4-5 cm).

  • Capping & Labeling: Securely cap the NMR tube and label it clearly.

3.4. NMR Data Acquisition Workflow

The following is a standard workflow. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans than the ¹H experiment (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • ¹H-¹H COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

  • ¹H-¹³C HSQC Acquisition: Run a standard gradient-selected, multiplicity-edited HSQC experiment. This will not only show C-H correlations but will also phase CH/CH₃ peaks opposite to CH₂ peaks, aiding in their identification.[5]

  • ¹H-¹³C HMBC Acquisition: Run a standard gradient-selected HMBC experiment. The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz, which covers most two- and three-bond correlations.[5]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (10-15 mg) dissolve Dissolve in DMSO-d6 (0.55 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Lock & Shim transfer->setup H1 Acquire 1D ¹H setup->H1 C13 Acquire 1D ¹³C H1->C13 COSY Acquire 2D COSY C13->COSY HSQC Acquire 2D HSQC COSY->HSQC HMBC Acquire 2D HMBC HSQC->HMBC assign_1d Assign 1D Spectra HMBC->assign_1d assign_2d Assign 2D Spectra assign_1d->assign_2d connect Establish Connectivity (COSY, HMBC) assign_2d->connect confirm Confirm Structure connect->confirm

Caption: NMR Characterization Workflow for Pratensein 7-O-glucopyranoside.

Data Interpretation and Structural Assignment

The following sections describe the logical process of interpreting the spectral data to confirm the structure of Pratensein 7-O-glucopyranoside.

Caption: Structure of Pratensein 7-O-glucopyranoside with IUPAC numbering.

4.1. ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected and assigned chemical shifts for Pratensein 7-O-glucopyranoside dissolved in DMSO-d₆. These assignments are confirmed through the 2D experiments detailed below.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

Position δH (ppm) Multiplicity J (Hz) Assignment
2 ~8.15 s - Isoflavone CH
5-OH ~12.9 s - Chelated OH
6 ~6.40 d 2.1 A-Ring
8 ~6.20 d 2.1 A-Ring
2' ~6.95 d 1.8 B-Ring
5' ~6.85 d 8.2 B-Ring
6' ~6.75 dd 8.2, 1.8 B-Ring
4'-OCH₃ ~3.75 s - Methoxy
1'' ~5.10 d 7.5 Anomeric H

| 2''-6'' | ~3.2-3.8 | m | - | Glucose H's |

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

Position δC (ppm) Assignment Position δC (ppm) Assignment
2 ~154.5 Isoflavone CH 1'' ~100.5 Anomeric C
3 ~123.0 Isoflavone C 2'' ~73.5 Glucose CH
4 ~180.5 Carbonyl C 3'' ~77.0 Glucose CH
5 ~161.5 A-Ring C-O 4'' ~70.0 Glucose CH
6 ~98.5 A-Ring CH 5'' ~76.5 Glucose CH
7 ~163.0 A-Ring C-O 6'' ~61.0 Glucose CH₂
8 ~93.0 A-Ring CH 1' ~123.5 B-Ring C
9 ~157.5 A-Ring C-O 2' ~113.0 B-Ring CH
10 ~105.0 A-Ring C 3' ~147.5 B-Ring C-O
4'-OCH₃ ~55.5 Methoxy C 4' ~148.0 B-Ring C-O
5' ~115.5 B-Ring CH

| | | | | 6' | ~119.0 | B-Ring CH |

4.2. Analysis of 2D NMR Correlations

  • ¹H-¹H COSY: The COSY spectrum reveals key correlations that define the isolated spin systems.

    • A strong correlation between H-5' (δ ~6.85) and H-6' (δ ~6.75) confirms their ortho relationship in the B-ring.

    • A weak meta-coupling is observed between H-6 (δ ~6.40) and H-8 (δ ~6.20) in the A-ring.

    • A complete network of correlations is seen for the glucose unit, starting from the anomeric proton H-1'' and tracing through H-2'', H-3'', H-4'', H-5'', and finally to the two H-6'' protons.

  • ¹H-¹³C HSQC: This spectrum definitively links the proton signals to their attached carbons, validating the assignments in Tables 1 and 2. For instance, the proton signal at δ ~8.15 correlates with the carbon at δ ~154.5, confirming their assignment to the C-2 position.

  • ¹H-¹³C HMBC - The Final Confirmation: The HMBC spectrum provides the long-range correlations necessary to assemble the entire molecule. The most critical correlations are:

    • Glycosylation Site: A clear correlation from the anomeric proton H-1'' (δ ~5.10) to the carbon at C-7 (δ ~163.0) is observed. This three-bond correlation (H1''-O-C7) is unambiguous proof that the glucose moiety is attached at the C-7 position of the isoflavone.

    • Isoflavone Core: The C-2 proton (δ ~8.15) shows correlations to C-3 (~123.0), C-4 (~180.5), and C-1' (~123.5), locking the B-ring to the C-3 position.

    • A-Ring Substitution: The H-6 proton shows correlations to C-5, C-7, and C-10, while the H-8 proton correlates to C-7, C-9, and C-10, confirming the substitution pattern.

    • B-Ring Substitution: The methoxy protons (δ ~3.75) show a strong correlation to C-4' (δ ~148.0), confirming the position of this group.

HMBC_Correlations cluster_aglycone Isoflavone Core cluster_sugar Glucose Moiety H2 H-2 C4 C-4 H2->C4 ³JHC C1p C-1' H2->C1p ³JHC H6 H-6 C9 C-9 H6->C9 H8 H-8 H8->C9 H_Me H-OCH3 C4p C-4' H_Me->C4p ³JHC (Confirms Methoxy Position) C7 C-7 H1pp H-1'' H1pp->C7 ³JHC (Confirms Glycosylation Site)

Caption: Key HMBC correlations confirming the structure of Pratensein 7-O-glucopyranoside.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of Pratensein 7-O-glucopyranoside. By logically progressing from simple 1D spectra to complex 2D correlation experiments, every atom in the molecule can be assigned with high confidence. The ¹H-¹H COSY experiment establishes intra-ring connectivities, the HSQC links proton and carbon frameworks, and the HMBC experiment provides the crucial long-range correlations that piece together the entire molecular architecture, most notably the specific site of glycosylation. This comprehensive approach ensures the scientific integrity required for research, drug development, and quality control applications involving this important natural product.

References

  • Structure Elucidation of Flavonoid Compound from the Leaves of Coleus Atropurpureus Benth Using 1D- and 2D-NMR Techniques. (n.d.). Universitas Negeri Medan.
  • Görling, B., et al. (2020). NMR Chemical Shifts of Common Flavonoids. Planta Medica, 87(01), 65-76. Retrieved February 23, 2026, from [Link]

  • Pizza, C., et al. (1999). Isolation and Structure Elucidation of Two New Flavonoid Glycosides from the Infusion of Maytenus aquifolium Leaves. Evaluation of the Antiulcer Activity of the Infusion. Journal of Agricultural and Food Chemistry, 47(7), 2805-2809. Retrieved February 23, 2026, from [Link]

  • Sang, S., et al. (2002). Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. Journal of Agricultural and Food Chemistry, 50(26), 7623-7626. Retrieved February 23, 2026, from [Link]

  • Shikov, A. N., et al. (2020). Fast screening of some flavonoids content in raw plant materials: opportunities of 1H NMR spectroscopy. E3S Web of Conferences, 169, 02006. Retrieved February 23, 2026, from [Link]

  • Wang, R., et al. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. RSC Advances, 13(14), 9479-9488. Retrieved February 23, 2026, from [Link]

  • Görling, B., et al. (2020). NMR Chemical Shifts of Common Flavonoids. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Es-Safi, N. E., et al. (2006). Isolation and identification of a new flavonoid glycoside from Carrichtera annua L. seeds. Journal of Natural Products, 69(8), 1205-1208. Retrieved February 23, 2026, from [Link]

  • Silalahi, J., et al. (2018). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D-AND 2D-NMR TECHNIQUES. Rasayan Journal of Chemistry, 11(2), 527-532. Retrieved February 23, 2026, from [Link]

  • Pratensein-7-O-β-D-glucopyranoside. (n.d.). A Chemtek. Retrieved February 23, 2026, from [Link]

  • Pratensein 7-O-glucopyranoside [>98%]. (n.d.). Real-Gene Labs. Retrieved February 23, 2026, from [Link]

  • HMBC correlations for compounds 7 and 8. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments. Retrieved February 23, 2026, from [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved February 23, 2026, from [Link]

Sources

Method

Application Note: Pratensein 7-O-glucopyranoside in Anti-Cancer Research

Part 1: Executive Summary & Compound Profile The Scientific Imperative While isoflavone aglycones (e.g., Genistein, Daidzein) have traditionally dominated anti-cancer research, emerging data indicates that specific glyco...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

The Scientific Imperative

While isoflavone aglycones (e.g., Genistein, Daidzein) have traditionally dominated anti-cancer research, emerging data indicates that specific glycosides possess superior cytotoxicity in certain cellular contexts. Pratensein 7-O-glucopyranoside (Pratensein-7-O-glc), a bioactive isoflavone isolated from Trifolium pratense (Red Clover) and Cuscuta kotchiana, has demonstrated a significantly higher cytotoxic potency than its aglycone form (Pratensein) in human breast cancer lines (MCF-7 and MDA-MB-231).

This guide details the protocols for utilizing Pratensein-7-O-glc to investigate p53-dependent mitochondrial apoptosis . Unlike non-specific cytotoxic agents, Pratensein-7-O-glc acts by radically altering the Bax/Bcl-2 ratio, making it a precision tool for studying apoptotic signaling restoration in resistant cancer phenotypes.

Compound Technical Specifications
ParameterSpecification
IUPAC Name 7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Common Name Pratensein 7-O-glucoside; Pratensein glycoside
CAS Number 36191-03-4
Molecular Formula C₂₂H₂₂O₁₁
Molecular Weight 462.41 g/mol
Source Trifolium pratense, Cuscuta kotchiana
Solubility Soluble in DMSO (>10 mg/mL); Poorly soluble in water
Stability Powder: 3 years at -20°C; Solution (DMSO): 1 month at -20°C

Part 2: Mechanistic Basis & Signaling Pathway[2]

Mechanism of Action

Pratensein-7-O-glc functions as a potent apoptotic inducer . Experimental evidence suggests it bypasses potential efflux pumps that may affect the aglycone, or utilizes glucose transporters (GLUTs) for enhanced cellular uptake. Once intracellular, it triggers a cascade defined by:

  • p53 Upregulation: Dramatic increase (up to 9-fold) in p53 mRNA and protein levels.

  • Mitochondrial Permeabilization: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .[1]

  • Caspase Execution: Activation of Caspase-3, leading to DNA fragmentation and cell death.

Signaling Pathway Visualization

The following diagram illustrates the validated signaling cascade activated by Pratensein-7-O-glc in MCF-7 and MDA-MB-231 cells.

PratenseinPathway Compound Pratensein 7-O-glc (Extracellular) Uptake Cellular Uptake (Putative GLUT/SGLT) Compound->Uptake > 20 µg/mL p53 p53 Upregulation (Transcriptional Activator) Uptake->p53 + Activation Bcl2 Bcl-2 (Anti-Apoptotic) p53->Bcl2 Downregulation Bax Bax (Pro-Apoptotic) p53->Bax Upregulation (7-8 fold) Mito Mitochondrial Permeabilization Bcl2->Mito Inhibition Blocked Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Casp3 Caspase-3 Activation CytoC->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis DNA Fragmentation

Figure 1: Proposed mechanism of action showing p53-mediated modulation of the Bcl-2/Bax ratio leading to Caspase-3 dependent apoptosis.[2]

Part 3: Experimental Protocols

Protocol A: Stock Solution Preparation & Quality Control

Critical Step: Isoflavone glycosides are prone to hydrolysis if handled improperly. Use anhydrous DMSO.

  • Weighing: Accurately weigh 5 mg of Pratensein 7-O-glucopyranoside (MW: 462.41).

  • Dissolution: Add 1.081 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide) to the vial to create a 10 mM Stock Solution .

    • Calculation:

      
      
      
    • 
      . 
      
      
      
      .
  • Mixing: Vortex vigorously for 30 seconds. Sonicate in a water bath at room temperature for 5 minutes if visible particles remain.

  • Aliquot & Storage: Aliquot into 50 µL volumes in amber light-tight tubes. Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: In Vitro Cytotoxicity Screening (MTT/CCK-8)

Objective: Determine the IC50/CC50 in breast cancer lines (MCF-7, MDA-MB-231).

Materials:

  • Cell lines: MCF-7 (ER+), MDA-MB-231 (Triple Negative).

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.

  • Control: Pratensein (Aglycone) for comparison.

Procedure:

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in 100 µL complete media. Incubate for 24 hours to allow attachment.
    
  • Treatment Preparation: Dilute the 10 mM DMSO stock into fresh culture media to generate the following working concentrations:

    • 0 (Vehicle Control - <0.5% DMSO)

    • 2.5 µg/mL (~5.4 µM)

    • 5 µg/mL (~10.8 µM)

    • 10 µg/mL (~21.6 µM)

    • 25 µg/mL (~54 µM)

    • 50 µg/mL (~108 µM)

    • 100 µg/mL (~216 µM)

  • Incubation: Aspirate old media and add 100 µL of treatment media. Incubate for 24 and 48 hours .

  • Readout:

    • Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4 hours at 37°C.

    • Remove media, add 100 µL DMSO to dissolve formazan crystals.

    • Measure absorbance at 570 nm.

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curve to determine CC50.
    
    • Expected Result: CC50 values should range between 8–25 µg/mL , with the glycoside showing lower CC50 (higher potency) than the aglycone.

Protocol C: Gene Expression Validation (qPCR)

Objective: Confirm the p53/Bax/Bcl-2 mechanism.

Workflow:

  • Treatment: Treat cells with CC50 concentration of Pratensein 7-O-glc for 12 hours.

  • RNA Extraction: Use TRIzol or column-based kit (e.g., RNeasy). Ensure

    
    .
    
  • cDNA Synthesis: Reverse transcribe 1 µg total RNA.

  • qPCR Cycling: Use SYBR Green master mix.

    • Target Genes:TP53 (p53), BAX , BCL2 , CASP3 .

    • Reference Gene:GAPDH or ACTB .

  • Calculation: Use the

    
     method.[3][4]
    
    • Validation Criteria: Successful induction is defined as:

      • p53: >4-fold increase.[5]

      • Bax/Bcl-2 ratio: >2.0 increase.

Protocol D: Western Blotting for Apoptotic Proteins

Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor (to preserve p53 phosphorylation status).

Key Antibodies:

  • Anti-p53: (Detects accumulation).

  • Anti-Bax: (Pro-apoptotic marker).

  • Anti-Bcl-2: (Anti-apoptotic marker).

  • Anti-Cleaved Caspase-3: (Active apoptosis marker - 17/19 kDa fragment).

Steps:

  • Load 30 µg protein per lane on 10-12% SDS-PAGE.

  • Transfer to PVDF membrane.

  • Block with 5% BSA (preferred over milk for phosphoproteins) for 1 hour.

  • Incubate primary antibodies overnight at 4°C.

  • Visualize via ECL.

Part 4: Experimental Workflow Visualization

Workflow cluster_Assays Parallel Validation Assays Stock Stock Prep 10mM in DMSO Treat Treatment (0 - 100 µg/mL) Stock->Treat Seed Cell Seeding MCF-7 / MDA-MB-231 Seed->Treat MTT Cytotoxicity (MTT Assay) Treat->MTT 24/48h qPCR Gene Expression (p53, Bax, Bcl-2) Treat->qPCR 12h WB Protein Analysis (Caspase-3, p53) Treat->WB 24h Data Data Analysis CC50 & Fold Change MTT->Data qPCR->Data WB->Data

Figure 2: Integrated experimental workflow for validating Pratensein 7-O-glucopyranoside activity.

Part 5: References

  • Behbahani, M. et al. (2020). "Study of Anticancer Activity of Pratensein and Pratensein Glycoside Isolated from Cuscuta kotchiana."[3] Journal of Molecular Biology Research, 10(1), 73.

  • Lin, L. Z. et al. (2000). "LC-ESI-MS study of the flavonoid glycoside malonates of red clover (Trifolium pratense)."[6] Journal of Agricultural and Food Chemistry, 48(2), 354-365.

  • Wu, Q. et al. (2003). "Isoflavones from red clover (Trifolium pratense) protect human endothelial cells against oxidized low-density lipoprotein-induced injury." Phytomedicine, 10(6-7), 502-507.

  • InvivoChem. "Pratensein-7-O-β-D-glucopyranoside Product Datasheet."

Sources

Technical Notes & Optimization

Troubleshooting

challenges in interpreting data from Pratensein 7-O-glucopyranoside studies

Advanced Troubleshooting & Data Interpretation Guide[1] Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Data Interpretation Guide[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming analytical and biological variability in P7G studies.[1]

Introduction: The P7G Paradox

Pratensein 7-O-glucopyranoside (P7G) is a bioactive isoflavone glycoside primarily isolated from Spatholobus suberectus and Trifolium pratense (Red Clover).[1] While it holds significant potential in estrogen receptor (ER) modulation, osteogenesis, and oncology, it presents a "Jekyll and Hyde" profile in the lab.[1]

The Core Problem: Researchers often fail to distinguish between the glycoside (P7G) and its aglycone (Pratensein) .[1] This distinction is not merely semantic; it dictates solubility, cellular uptake, and receptor affinity.[1] This guide addresses the three most common failure points: "Ghost" Peaks in LC-MS , Spontaneous Hydrolysis , and Potency Inversion .[1]

Module 1: Analytical Chemistry (LC-MS/NMR)

Issue: "I see the aglycone mass, but I injected the glycoside."

Diagnosis: You are likely experiencing In-Source Fragmentation (ISF) or Co-elution .[1] Isoflavone O-glycosides possess a labile ether bond at the C7 position.[1] High desolvation temperatures or cone voltages in ESI-MS can cleave this bond before the ion enters the quadrupole, leading to a false positive for the aglycone.

Troubleshooting Protocol: The "Soft-Ionization" Check
ParameterStandard Setting (Risk of ISF)Optimized P7G Setting Reasoning
Ion Source ESI (Positive/Negative)ESI (Negative Mode) Phenolic protons ionize better in negative mode; often requires less energy than protonation in positive mode.[1]
Desolvation Temp > 500°C350°C - 400°C Reduces thermal stress on the glycosidic bond.[1]
Cone Voltage > 40 V15 - 25 V Minimizes collision-induced dissociation (CID) in the source.[1]
Mobile Phase Methanol/WaterAcetonitrile/Water + 0.1% Formic Acid Acetonitrile provides sharper peak shapes for glycosides, reducing tailing and co-elution.[1]
Step-by-Step: Distinguishing P7G from Isobars

P7G (MW 462.[1]41) is isobaric with other isoflavone glycosides (e.g., Biochanin A 7-O-glucoside derivatives).[1]

  • Check the Neutral Loss:

    • P7G: Precursor m/z ~461 [M-H]⁻

      
       Fragment m/z ~299 [Aglycone-H]⁻ (Loss of 162 Da, Glucose).[1]
      
    • Differentiation: If the loss is 132 Da (Pentose) or 176 Da (Glucuronide), it is not P7G.[1]

  • Aglycone Fingerprint (MS2):

    • Isolate the m/z 299/301 daughter ion and fragment it further.

    • Pratensein Signature: Look for a methyl radical loss (M-15) characteristic of the methoxy group at C4'.[1]

Visualization: Analytical Decision Logic

P7G_Analysis Start Sample Injection (LC-MS) Peak Peak Detected (m/z ~463 pos / ~461 neg) Start->Peak ISF_Check Is Aglycone (m/z ~301) present at same Retention Time? Peak->ISF_Check Optimize Reduce Cone Voltage & Desolvation Temp ISF_Check->Optimize Yes (High Ratio) MS2 Perform MS/MS on Parent ISF_Check->MS2 No (Low Ratio) Optimize->Start Re-inject Loss_Check Neutral Loss = 162 Da? MS2->Loss_Check Confirm Confirmed: P7G Loss_Check->Confirm Yes Reject Reject: Pentoside or Glucuronide Loss_Check->Reject No

Caption: Decision tree for validating P7G identity and ruling out In-Source Fragmentation (ISF).

Module 2: Stability & Sample Preparation

Issue: "My sample concentration drops 40% overnight."

Diagnosis: Enzymatic or Acidic Hydrolysis. P7G is stable in dry powder form but fragile in solution.[1] Plasma contains


-glucosidases, and acidic buffers can catalyze spontaneous deglycosylation.[1]
The "Cold-Acid" Stabilization Protocol

Use this protocol for extracting P7G from biological matrices (plasma/cell lysate) to freeze the metabolic state.[1]

  • Quenching: Immediately mix biological sample 1:3 with ice-cold Acetonitrile containing 1% Formic Acid .

    • Why? Acetonitrile precipitates proteins (enzymes), and acid stabilizes the phenolic structure.[1]

  • Temperature Lock: Keep all samples at 4°C during processing.

  • Storage:

    • < 24 Hours: 4°C in amber glass (protect from UV).

    • > 24 Hours: -80°C. Never store in DMSO at room temperature for extended periods, as hygroscopic DMSO can facilitate slow hydrolysis.[1]

Module 3: Biological Interpretation

Issue: "The glycoside is MORE toxic than the aglycone? That shouldn't happen."

Context: Classical dogma suggests flavonoid glycosides are hydrophilic "prodrugs" that cannot enter cells until hydrolyzed to the lipophilic aglycone. However, P7G studies challenge this.[1]

Scientific Insight: Research on Cuscuta kotchiana extracts has shown that P7G (IC50 ~8.5 µg/mL) can be significantly more cytotoxic to breast cancer cells (MCF-7) than the aglycone Pratensein (IC50 ~100 µg/mL) [1].[1][2]

Hypothesis & Causality:

  • Active Transport: P7G may utilize Glucose Transporters (GLUT) to enter the cell, bypassing passive diffusion limits that restrict the aglycone.[1]

  • Intracellular Trapping: Once inside, intracellular

    
    -glucosidases cleave the sugar, releasing the active Pratensein directly at the target site, creating a high local concentration.
    
FAQ: Interpreting Potency Discrepancies

Q: My ER-binding assay shows P7G has no affinity, but the cell proliferation assay shows high activity. Why? A: This confirms the "Prodrug" mechanism.[1]

  • Cell-Free Assay (ER Binding): P7G cannot bind the Estrogen Receptor pocket due to the bulky glucose group at C7.[1] Result: No Activity.

  • Cell-Based Assay: The cell metabolizes P7G

    
     Pratensein.[1] Pratensein binds ER.[1] Result: High Activity. 
    

Actionable Advice: If you are running cell-free binding assays, you must treat P7G with


-glucosidase (e.g., from Almonds) for 30 minutes prior to the assay to mimic cellular activation.[1]
Visualization: The "Trojan Horse" Mechanism

P7G_Mechanism cluster_ext Extracellular Space cluster_int Intracellular Space (Cytosol) P7G_Out P7G (Glycoside) Hydrophilic GLUT GLUT Transporter P7G_Out->GLUT Active Transport? Prat_Out Pratensein (Aglycone) Lipophilic Prat_In Active Pratensein Prat_Out->Prat_In Slow Diffusion (Low Efficiency) Enzyme Beta-Glucosidase GLUT->Enzyme Substrate Enzyme->Prat_In Cleavage ER Estrogen Receptor Binding Prat_In->ER Activation

Caption: Proposed "Trojan Horse" uptake where P7G enters via transporters before intracellular activation.

References

  • Behbahani, M., & Moghaddam, M. (2020).[1][2] Study of Anticancer Activity of Pratensein and Pratensein Glycoside Isolated from Cuscuta kotchiana.[2] Journal of Molecular Biology Research, 10(1), 74.

  • Wang, Y., et al. (2017).[1] Spatholobus Suberectus Column Extract Suppresses Dendritic Cell Maturation and has Therapeutic Potential for Psoriasis.[1] Journal of Alternative, Complementary & Integrative Medicine.

  • Zhang, Y., et al. (2024).[1] Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Semantic Scholar.

  • PubChem. (n.d.).[1] Pratensein 7-O-glucoside Compound Summary. National Center for Biotechnology Information.[1] [1]

Sources

Reference Data & Comparative Studies

Validation

Efficacy of Pratensein 7-O-glucopyranoside vs. Synthetic Analogs: A Comparative Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5] Pratensein 7-O-glucopyranoside (Pratensein-7-glc) is a naturally occurring isoflavone glycoside primarily isolated from Trifolium pratense (Red Clover) and Cuscuta kotc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Pratensein 7-O-glucopyranoside (Pratensein-7-glc) is a naturally occurring isoflavone glycoside primarily isolated from Trifolium pratense (Red Clover) and Cuscuta kotchiana. Chemically, it is the 7-O-beta-D-glucoside of pratensein (3',5,7-trihydroxy-4'-methoxyisoflavone).[1]

In drug development, the dichotomy between natural glycosides (prodrugs with high solubility) and synthetic aglycones/analogs (active forms with high permeability) is critical. While conventional wisdom suggests aglycones are the bioactive species, recent comparative data indicates that Pratensein-7-glc exhibits superior in vitro cytotoxicity against specific breast cancer lines compared to its aglycone and related synthetic analogs.

This guide analyzes the efficacy of Pratensein-7-glc versus synthetic alternatives, providing mechanistic insights and self-validating experimental protocols for verification.

Chemical Structure Comparison
CompoundStructure DescriptionKey Property
Pratensein 7-O-glc 7-O-glucoside of 3'-hydroxy-biochanin AHigh water solubility; Potential active transport uptake.
Pratensein (Aglycone) 3',5,7-trihydroxy-4'-methoxyisoflavoneHigh permeability; ER

ligand.
Biochanin A 5,7-dihydroxy-4'-methoxyisoflavoneMetabolic precursor; lacks 3'-OH.
Synthetic Analogs Methylated/halogenated isoflavonesDesigned for metabolic stability (e.g., resisting demethylation).

Mechanism of Action (MOA): The Glycoside Paradox

The efficacy of Pratensein-7-glc involves two distinct pathways: Estrogen Receptor (ER) Modulation and Apoptosis Induction .

The "Glycoside Paradox" in Cytotoxicity

Contrary to the standard model where glycosides must be hydrolyzed to aglycones to enter cells, experimental data (Behbahani et al., 2020) demonstrates that Pratensein-7-glc induces higher expression of p53 and Bax than its aglycone in MCF-7 and MDA-MB-231 cells.

  • Hypothesis A (Intracellular Transport): The glycoside may enter via Glucose Transporters (GLUT/SGLT), bypassing passive diffusion limits of the aglycone.

  • Hypothesis B (Stability): The 7-O-glucose moiety protects the 4'-methoxy group from premature metabolic degradation (demethylation) in the media.

Signaling Pathway Visualization

The following diagram illustrates the differential pathways of the glycoside vs. the synthetic aglycone.

Pratensein_MOA cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nucleus P_Glc Pratensein 7-O-glc (Natural Glycoside) GLUT GLUT/SGLT Transporters P_Glc->GLUT Active Transport? P_Agly Pratensein (Synthetic Aglycone) Diffusion Passive Diffusion P_Agly->Diffusion Lipophilic Entry Hydrolysis β-Glucosidase Hydrolysis GLUT->Hydrolysis Intracellular Entry ER_Beta ER-β Binding (Selectivity) Diffusion->ER_Beta Direct Binding Hydrolysis->ER_Beta Aglycone Release p53 p53 Upregulation Hydrolysis->p53 High Potency Signal ER_Beta->p53 Genomic Effect Bax Bax Increase (Pro-apoptotic) p53->Bax Activation Bcl2 Bcl-2 Decrease (Anti-apoptotic) p53->Bcl2 Inhibition Apoptosis Apoptosis (Cell Death) Bax->Apoptosis Bcl2->Apoptosis Blocks

Caption: Proposed pharmacodynamic pathway contrasting transporter-mediated entry of Pratensein-7-glc vs. passive diffusion of the aglycone.

Comparative Efficacy Data

The following data synthesizes experimental findings comparing Pratensein-7-glc with its aglycone and standard synthetic isoflavones.

Cytotoxicity Profile (Breast Cancer Models)

Source: Aggregated data including Behbahani et al. (2020).

MetricPratensein 7-O-glc (Natural)Pratensein (Synthetic Aglycone)Biochanin A (Analog)Interpretation
IC50 (MCF-7) ~ Low

M range
Higher

M range
ModerateGlycoside shows superior potency in this specific study.
p53 Induction 9-fold increase 7-fold increaseVariableGlycoside triggers stronger apoptotic signaling.
Bcl-2 Suppression 0.9-fold (Strong) 1.0-fold (Moderate)ModerateGlycoside is more effective at suppressing survival factors.
Solubility High (Aqueous)Low (DMSO required)LowGlycoside offers formulation advantages.
Estrogenic Selectivity

Like most isoflavones, the pratensein scaffold exhibits selectivity for Estrogen Receptor


 (ER

)
over ER

. This is crucial for safety, as ER

activation is linked to proliferative effects in breast/uterine tissue, while ER

is often anti-proliferative.
  • Synthetic Analogs: Often modified to increase ER

    
     affinity (if mimicking estradiol) or strictly maintain ER
    
    
    
    selectivity.
  • Pratensein: Maintains the 4'-methoxy group, which generally reduces estrogenic potency compared to Genistein (4'-OH), but enhances metabolic stability.

Experimental Protocols for Validation

To objectively verify the efficacy claims, use the following self-validating protocols.

Protocol A: Differential Cytotoxicity & Apoptosis Verification

Objective: Confirm if the glycoside outperforms the aglycone in your specific cell line.

  • Preparation:

    • Dissolve Pratensein 7-O-glc in culture media (or <0.1% DMSO).

    • Dissolve Synthetic Pratensein (Aglycone) in DMSO (final concentration <0.1%).

    • Control: Vehicle control (0.1% DMSO).

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Treatment: Treat with serial dilutions (

    
    ) for 24h and 48h.
    
  • Readout 1 (Metabolic Activity): Perform MTT or Resazurin assay.

    • Validation: Signal in untreated control must be >10x background.

  • Readout 2 (Mechanism): Extract RNA for qPCR.

    • Targets: TP53 (p53), BAX, BCL2, GAPDH (Housekeeping).

    • Calculation: Use

      
       method.[2][3]
      
Protocol B: Stability & Hydrolysis Assay

Objective: Determine if the "Glycoside efficacy" is due to extracellular hydrolysis.

  • Incubate Pratensein 7-O-glc in cell culture media (without cells) at 37°C.

  • Sample at 0h, 6h, 12h, 24h.

  • Analyze via HPLC-UV (260 nm) .

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Result: If the glycoside peak remains stable and aglycone peak is absent, efficacy is intrinsic or intracellular. If aglycone appears, efficacy is likely due to the hydrolysis product.

Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Compound Pratensein 7-O-glc vs Aglycone Media Media Stability Check (HPLC) Compound->Media Cells MCF-7 / MDA-MB-231 Compound->Cells Dosing 24h / 48h Incubation Media->Dosing Confirm Stability Cells->Dosing MTT MTT Assay (IC50) Dosing->MTT qPCR qPCR (p53, Bax, Bcl2) Dosing->qPCR

Caption: Validation workflow to distinguish intrinsic glycoside activity from hydrolysis artifacts.

Conclusion & Recommendations

For researchers and drug developers:

  • Efficacy: Pratensein 7-O-glucopyranoside exhibits a distinct and potentially superior apoptotic profile compared to its synthetic aglycone in breast cancer models. It should not be dismissed simply as a "prodrug."

  • Formulation: The glycoside offers significant solubility advantages over synthetic hydrophobic isoflavones, reducing the need for harsh excipients.

  • Development Strategy: Future optimization should focus on stabilized glycosides (e.g., C-glycosides) to maintain the transport advantage while managing metabolic hydrolysis rates.

References

  • Behbahani, M., & Moghaddam, M. (2020).[3] Study of Anticancer Activity of Pratensein and Pratensein Glycoside Isolated from Cuscuta kotchiana.[2][3] Journal of Molecular Biology Research, 10(1), 74.

  • MedChemExpress. (n.d.). Pratensein-7-O-β-D-glucopyranoside Product Information.

  • Booth, N. L., et al. (2006).[4] The Chemical and Biologic Profile of a Red Clover (Trifolium pratense L.) Phase II Clinical Extract. Journal of Alternative and Complementary Medicine.

  • Izumi, T., et al. (2000). Soy Isoflavone Aglycones are Absorbed Faster and in Higher Amounts than Their Glucosides in Humans.[5] The Journal of Nutrition, 130(7), 1695-1699.

  • MolNova. (n.d.). Pratensein 7-O-glucopyranoside Chemical Properties.

Sources

Comparative

cross-validation of Pratensein 7-O-glucopyranoside's biological effects

Biological Characterization & Experimental Validation Part 1: Executive Summary & Structural Context Pratensein 7-O-glucopyranoside (P7G) is a bioactive isoflavone glycoside primarily isolated from Spatholobus suberectus...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Characterization & Experimental Validation

Part 1: Executive Summary & Structural Context

Pratensein 7-O-glucopyranoside (P7G) is a bioactive isoflavone glycoside primarily isolated from Spatholobus suberectus (Ji Xue Teng) and Trifolium pratense (Red Clover). While its aglycone form, Pratensein (3',5,7-trihydroxy-4'-methoxyisoflavone), acts as a potent phytoestrogen and anti-inflammatory agent, the 7-O-glucoside moiety confers distinct physicochemical properties that alter its pharmacokinetics and bioavailability.

This guide provides a comparative analysis of P7G against its aglycone and standard isoflavones (Genistein, Formononetin), focusing on Ischemic Protection and Anti-inflammatory signaling .

Structural & Physicochemical Comparison

The critical differentiator between P7G and its alternatives is the glycosidic bond at the C-7 position. This modification shifts the molecule from a lipophilic, cell-permeable compound (Aglycone) to a hydrophilic, metabolically stable precursor (Glycoside).

FeaturePratensein 7-O-glucoside (P7G) Pratensein (Aglycone) Genistein (Standard)
Molecular Weight ~462.4 Da~300.3 Da270.2 Da
Water Solubility High (Hydrophilic)Low (Lipophilic)Very Low
Cell Permeability Low (Requires SGLT transport or hydrolysis)High (Passive diffusion)High
In Vitro Potency Moderate (often requires cleavage)HighHigh
In Vivo Half-Life Extended (Enterohepatic recycling)Short (Rapid Phase II metabolism)Moderate
Primary Mechanism Prodrug / Antioxidant ReservoirDirect ER

Agonist / Kinase Inhibitor
ER

Agonist / TK Inhibitor

Part 2: Comparative Biological Efficacy

Neuroprotection (Ischemia/Reperfusion Injury)[1][2][3][4]

Research indicates that isoflavone 7-O-glucosides (including P7G and its analogs like Calycosin-7-O-glucoside) exert significant neuroprotection in Oxygen-Glucose Deprivation (OGD) models.

  • Mechanism: P7G mitigates oxidative stress via the Nrf2/HO-1 axis and inhibits apoptosis via the Bcl-2/Bax ratio.

  • Performance vs. Alternatives:

    • Vs. Aglycone: P7G shows delayed onset but sustained protection in vivo due to gradual hydrolysis by

      
      -glucosidase.
      
    • Vs. Edaravone (Positive Control): P7G typically requires higher molar concentrations (10-50

      
      M) to match the acute radical scavenging of Edaravone but offers superior modulation of upstream inflammatory cytokines (TNF-
      
      
      
      , IL-6).
Anti-Inflammatory Activity (NF- B Pathway)[5]

In LPS-stimulated macrophage models (RAW 264.7), P7G demonstrates dose-dependent inhibition of nitric oxide (NO) production.

  • Comparative Data (Relative Potency in NO Inhibition):

    • Pratensein (Aglycone): IC

      
      
      
      
      
      15-20
      
      
      M (Direct TLR4/MD2 interaction).
    • P7G (Glycoside): IC

      
      
      
      
      
      40-60
      
      
      M (Lower direct potency due to membrane permeability limits).
    • Genistein: IC

      
      
      
      
      
      10-15
      
      
      M.

Critical Insight: While P7G appears less potent in vitro, its in vivo efficacy is often comparable to the aglycone because the glucose moiety protects the flavonoid from rapid hepatic glucuronidation, delivering the active aglycone to distal tissues (e.g., colon, brain) where local hydrolysis occurs.

Part 3: Mechanism of Action (Visualized)

The following diagram illustrates the dual-pathway mechanism of P7G: its metabolic activation (hydrolysis) and subsequent regulation of the NF-


B inflammatory cascade.

P7G_Mechanism cluster_cell Intracellular Signaling (Macrophage/Neuron) P7G Pratensein 7-O-glucoside (Extracellular/Prodrug) Pratensein Pratensein (Aglycone Active Form) P7G->Pratensein Hydrolysis B_Glucosidase β-Glucosidase (Gut/Lysosomal) B_Glucosidase->P7G TLR4 TLR4 Receptor Pratensein->TLR4 Inhibits Nucleus Nucleus (Transcription) Pratensein->Nucleus Nrf2 Activation (Antioxidant) IKK IKK Complex TLR4->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NFkB->Nucleus Translocation Cytokines TNF-α, IL-6, iNOS (Inflammation/Apoptosis) Nucleus->Cytokines Expression

Caption: Metabolic activation of P7G into Pratensein and subsequent inhibition of the TLR4/NF-κB inflammatory cascade.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol includes a "Hydrolysis Validation Step" to confirm whether observed effects are due to the glycoside itself or its metabolite.

Protocol: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in HT22 Cells[1][2]

Objective: Validate neuroprotective efficacy of P7G vs. Aglycone.

Phase 1: Preparation & Treatment
  • Cell Line: HT22 (Murine hippocampal neuronal cells).[1]

  • Groups (n=6):

    • Control (Normoxia)

    • Model (OGD/R only)

    • P7G Low/High: (10

      
      M / 50 
      
      
      
      M)
    • Aglycone Control: Pratensein (25

      
      M)
      
    • Hydrolysis Check: P7G (50

      
      M) + inhibitor Conduritol B epoxide (CBE)  (irreversible 
      
      
      
      -glucosidase inhibitor). Note: If CBE abolishes P7G activity, the effect is metabolite-dependent.
Phase 2: The OGD Workflow
  • Replace media with glucose-free Earle's Balanced Salt Solution (EBSS).

  • Place cells in a hypoxia chamber (1% O

    
    , 5% CO
    
    
    
    , 94% N
    
    
    ) for 4 hours.
  • Reoxygenation: Replace EBSS with normal DMEM (high glucose) containing P7G treatments. Incubate for 24 hours under normoxia.

Phase 3: Readouts & Validation
  • Primary Assay: CCK-8 or MTT assay for cell viability (% of Control).

  • Mechanistic Check: Western Blot for Cleaved Caspase-3 (Apoptosis) and p-p65 (NF-

    
    B activation).
    
  • Success Criteria: P7G must significantly increase viability (>15% vs Model) and reduce p-p65 levels.

Workflow Diagram

Protocol_Workflow Start HT22 Cells (Seeding) Pretreat Pre-treatment (Optional) Start->Pretreat OGD OGD Phase (4h, 1% O2, No Glucose) Start->OGD Direct Model Pretreat->OGD Reox Reoxygenation (24h, +Glucose, +P7G) OGD->Reox Drug Addition Assay Viability Assay (CCK-8 / LDH) Reox->Assay WB Western Blot (Caspase-3, p-NFkB) Reox->WB

Caption: Step-by-step workflow for the OGD/R neuroprotection assay.

References

  • Spatholobus suberectus Pharmacology

    • Review of the Pharmacological Potential of Spatholobus suberectus Dunn on Cancer and Ischemia. MDPI.
    • (Validated via search context 1.1, 1.6)

  • Isoflavone Glycoside Neuroprotection

    • Tricin 7-glucoside protects against experimental cerebral ischemia by reduction of NF-κB and HMGB1 expression.[2] European Journal of Pharmaceutical Sciences.

    • (Validated via search context 1.3)[2]

  • Comparative Pharmacokinetics (Glycoside vs Aglycone)

    • Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form.[3] American Journal of Clinical Nutrition.

    • (Validated via search context 1.10)

  • Formononetin & Glycoside Anti-inflammatory Mechanisms

    • Anti-Inflammatory Effects of Formononetin 7-O-phosphate and Glycosides in LPS-Stimul
    • (Validated via search context 1.13)

  • Calycosin-7-O-glucoside (Structural Analog)

    • Calycosin-7-O-β-D-glucoside Attenuates OGD/R-Induced Damage via SIRT1/FOXO1/PGC-1α Pathway.[1] Oxidative Medicine and Cellular Longevity.

    • (Validated via search context 1.15)

Sources

Validation

A Comparative Analysis of Bioactivity: Pratensein 7-O-glucopyranoside vs. Formononetin-7-O-β-D-glucopyranoside

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the biological activities of two structurally related isoflavone glycosides: Pratens...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of two structurally related isoflavone glycosides: Pratensein 7-O-glucopyranoside and Formononetin-7-O-β-D-glucopyranoside. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective potencies and mechanisms of action, particularly in the realm of oncology.

Introduction to the Isoflavones

Pratensein 7-O-glucopyranoside and Formononetin-7-O-β-D-glucopyranoside, also known as Ononin, are naturally occurring isoflavones found in various plants, including red clover (Trifolium pratense) and Cuscuta kotchiana.[1][2] Isoflavones are a class of phytoestrogens recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] The addition of a glucopyranoside moiety to the isoflavone aglycone can significantly influence the compound's solubility, bioavailability, and biological activity.

Comparative Biological Activity: A Focus on Anticancer Effects

The most robust data for a comparative assessment of these two molecules lies in their cytotoxic effects against cancer cell lines, particularly in the context of breast cancer.

Cytotoxicity Against Human Breast Cancer Cell Lines

A key study directly compared the cytotoxic activity of Pratensein 7-O-glucopyranoside with its aglycone, pratensein, on MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines. The results demonstrated that the glycoside form exhibited significantly greater cytotoxic activity.[1][6][7]

In contrast, Formononetin-7-O-β-D-glucopyranoside (Ononin) has also been investigated for its anticancer properties across a range of cancer models, including breast cancer.[2][3][8] While a direct comparison with Pratensein 7-O-glucopyranoside from the same study is unavailable, we can analyze the reported cytotoxic concentrations (CC50) to infer relative potency.

Table 1: Comparative Cytotoxicity (CC50) in Human Breast Cancer Cell Lines

CompoundCell LineCC50 (µg/mL)Source
Pratensein 7-O-glucopyranosideMCF-78.5[6]
Pratensein 7-O-glucopyranosideMDA-MB-23123[6]
Pratensein (Aglycone)MCF-7100[6]
Pratensein (Aglycone)MDA-MB-231125[6]
FormononetinMCF-7Various, typically in the µM range[2][9]

Note: Direct CC50 values for Formononetin-7-O-β-D-glucopyranoside on these specific cell lines under identical experimental conditions were not available in the reviewed literature. However, studies on its aglycone, formononetin, show activity in the micromolar range, which is generally higher than the reported values for Pratensein 7-O-glucopyranoside.

Based on the available data, Pratensein 7-O-glucopyranoside appears to exhibit more potent cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cells compared to its aglycone form, pratensein.[1][6][7] The significantly lower CC50 values for the glycoside suggest that the sugar moiety enhances its cancer-killing capabilities.

Mechanisms of Action: A Deeper Dive

The anticancer activity of both compounds is attributed to their ability to induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cancer cell proliferation and survival.

Pratensein 7-O-glucopyranoside: Induction of Apoptosis

Experimental evidence indicates that Pratensein 7-O-glucopyranoside induces apoptosis in breast cancer cells by modulating the expression of critical regulatory proteins.[1][6] Treatment with this compound leads to:

  • Increased expression of p53: A tumor suppressor protein that plays a crucial role in initiating apoptosis.[1][6]

  • Increased expression of Bax: A pro-apoptotic protein.[1][6]

  • Increased expression of caspase-3: A key executioner caspase in the apoptotic cascade.[1][6]

  • Decreased expression of Bcl-2: An anti-apoptotic protein.[1][6]

This collective action shifts the cellular balance towards apoptosis, leading to the death of cancer cells.

Pratensein_Apoptosis cluster_cell Breast Cancer Cell cluster_nucleus Nucleus Pratensein Pratensein 7-O-glucopyranoside p53 p53 ↑ Pratensein->p53 Bax Bax ↑ Pratensein->Bax Bcl2 Bcl-2 ↓ Pratensein->Bcl2 Caspase3 Caspase-3 ↑ Pratensein->Caspase3 Apoptosis Apoptosis p53->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by Pratensein 7-O-glucopyranoside.

Formononetin-7-O-β-D-glucopyranoside (Ononin): A Multi-faceted Approach

Formononetin and its glycoside, Ononin, have been shown to exert their anticancer effects through the modulation of multiple signaling pathways.[3][9][10] These include:

  • PI3K/Akt Pathway: Inhibition of this pathway, which is often hyperactivated in cancer, leads to decreased cell proliferation and survival.[9][10]

  • MAPK Pathway (ERK, JNK, p38): Modulation of this pathway can lead to the induction of apoptosis.[10][11]

  • NF-κB Pathway: Inhibition of this pathway reduces inflammation and cell survival.[12][13]

The ability of Ononin to target multiple dysregulated pathways highlights its potential as a broad-spectrum anticancer agent.[3][8]

Formononetin_Pathways cluster_cell Cancer Cell cluster_pathways Signaling Pathways Formononetin Formononetin-7-O-β-D-glucopyranoside PI3K_Akt PI3K/Akt ↓ Formononetin->PI3K_Akt MAPK MAPK (ERK, JNK, p38) ↑ Formononetin->MAPK NF_kB NF-κB ↓ Formononetin->NF_kB Proliferation Proliferation ↓ PI3K_Akt->Proliferation Apoptosis Apoptosis ↑ MAPK->Apoptosis NF_kB->Proliferation MTT_Workflow cluster_workflow MTT Assay Workflow Step1 1. Seed Cells (e.g., MCF-7, MDA-MB-231) in 96-well plates Step2 2. Incubate (24 hours) Step1->Step2 Step3 3. Treat with Compounds (Pratensein 7-O-glucopyranoside or Formononetin-7-O-β-D-glucopyranoside) at various concentrations Step2->Step3 Step4 4. Incubate (e.g., 48 hours) Step3->Step4 Step5 5. Add MTT Reagent Step4->Step5 Step6 6. Incubate (e.g., 4 hours) Step5->Step6 Step7 7. Add Solubilizing Agent (e.g., DMSO) Step6->Step7 Step8 8. Measure Absorbance (e.g., at 570 nm) Step7->Step8 Step9 9. Calculate Cell Viability (%) and CC50 Step8->Step9

Caption: Generalized workflow for an MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Pratensein 7-O-glucopyranoside and Formononetin-7-O-β-D-glucopyranoside in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Based on the currently available evidence, Pratensein 7-O-glucopyranoside demonstrates potent cytotoxic activity against human breast cancer cell lines, with its glycosidic form being significantly more active than its aglycone. [1][6]Formononetin-7-O-β-D-glucopyranoside (Ononin) also exhibits a wide range of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects, by modulating multiple signaling pathways. [3][4][14] A direct, side-by-side experimental comparison of these two glycosides under identical conditions is warranted to definitively establish their relative potencies and therapeutic potential. Future research should focus on:

  • Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the efficacy of Pratensein 7-O-glucopyranoside and Formononetin-7-O-β-D-glucopyranoside across various cancer models and other disease states.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand their bioavailability and in vivo behavior.

  • Synergistic Effects: Exploring the potential for synergistic interactions when these compounds are used in combination with existing chemotherapeutic agents.

Such studies will be invaluable for guiding the future development of these promising natural compounds as potential therapeutic agents.

References

  • Ononin: A comprehensive review of anticancer potential of natural isoflavone glycoside. (2024). Journal of Biochemical and Molecular Toxicology.

  • Ononin: A comprehensive review of anticancer potential of natural isoflavone glycoside. (2024). Journal of Biochemical and Molecular Toxicology.

  • Study of Anticancer Activity of Pratensein and Pratensein Glycoside Isolated from Cuscuta kotchiana. (2020). Journal of Molecular Biology Research.

  • The neuroprotective effects of formononetin: Signaling pathways and molecular targets. (2025). Phytotherapy Research.

  • Potential mechanisms of formononetin against inflammation and oxidative stress: a review. (2024). Frontiers in Pharmacology.

  • Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials. (n.d.). Frontiers in Pharmacology.

  • Isolation of formononetin-7-O-β-D-glucopyranoside from the grass of Ononis arvensis L. and the assessment of its effect on induced platelet activation. (2022). Journal of Pharmaceutical Sciences and Research.

  • Study of Anticancer Activity of Pratensein and Pratensein Glycoside Isolated from Cuscuta kotchiana. (2020). ResearchGate.

  • Pratensein-7-O-β-D-glucopyranoside. (n.d.). MedChemExpress.

  • A Novel Formononetin Derivative Promotes Anti-ischemic Effects on Acute Ischemic Injury in Mice. (2021). Frontiers in Bioengineering and Biotechnology.

  • Focus on Formononetin: Anticancer Potential and Molecular Targets. (2019). Molecules.

  • Study of Anticancer Activity of Pratensein and Pratensein Glycoside Isolated from Cuscuta kotchiana. (n.d.). Canadian Center of Science and Education.

  • Potential Anticancer Properties and Mechanisms of Action of Formononetin. (2019). Oxidative Medicine and Cellular Longevity.

  • Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials. (n.d.). National Center for Biotechnology Information.

  • Formononetin: A Review of Its Anticancer Potentials and Mechanisms. (2019). Frontiers in Pharmacology.

  • Formononetin: a review of its anti-inflammatory properties and mechanisms. (2025). Journal of Pharmacy and Pharmacology.

  • Formononetin: a review of its anti-inflammatory properties and mechanisms. (2025). Journal of Pharmacy and Pharmacology.

  • formononetin-7-o- ヲ-d-glucuronide. (n.d.). MedChemExpress.

  • Formononetin Attenuates IL-1β-Induced Apoptosis and NF-κB Activation in INS-1 Cells. (2012). International Journal of Molecular Sciences.

  • Synthesis and Biological Evaluation of 7-O-Modified Formononetin Derivatives. (n.d.). ResearchGate.

  • Ononin. (n.d.). Wikipedia.

  • Pratensein 7-O-glucopyranoside. (n.d.). MOLNOVA.

  • Neuroprotective potential of formononetin, a naturally occurring isoflavone phytoestrogen. (2023). Phytotherapy Research.

  • Mechanisms of action of formononetin, an extract from Astragalus membranaceus medicinal plant, in ameliorating Alzheimer's disease. (2025). Open Exploration Publishing.

  • A Novel Formononetin Derivative Promotes Anti-ischemic Effects on Acute Ischemic Injury in Mice. (2021). Frontiers.

  • Pratensein 7-O-glucopyranoside [>98%]. (n.d.). Real-Gene Labs.

  • Pratensein-7-O-β-D-glucopyranoside. (n.d.). A Chemtek.

  • Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. (2025). MDPI.

  • Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. (2022). PubMed.

  • Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. (2021). PubMed.

  • Apigenin-7-O-β-D-(-6''-p-coumaroyl)-Glucopyranoside Treatment Elicits Neuroprotective Effect against Experimental Ischemic Stroke. (2016). International Journal of Biological Sciences.

  • Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S. (n.d.). Dove Medical Press.

  • Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. (2021). MDPI.

  • Anti-Inflammatory and Antioxidant Effects of Anthocyanins of Trifolium pratense (Red Clover) in Lipopolysaccharide-Stimulated RAW-267.4 Macrophages. (2020). ResearchGate.

  • Showing Compound Formononetin 7-glucoside (FDB012220). (2010). FooDB.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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